Lomitapide metabolite M9

Description

Properties

CAS No. |

182430-98-4 |

|---|---|

Molecular Formula |

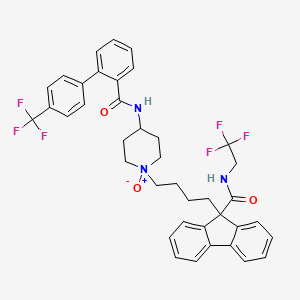

C39H37F6N3O3 |

Molecular Weight |

709.7 g/mol |

IUPAC Name |

9-[4-[1-oxido-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-ium-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |

InChI |

InChI=1S/C39H37F6N3O3/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48(51)23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |

InChI Key |

FDUXETILSFJQIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)[O-] |

Origin of Product |

United States |

In Vitro Metabolic Formation and Enzymatic Elucidation of Lomitapide Metabolite M9

Generation of Lomitapide (B243) Metabolite M9 in Human Liver Microsomal Systems

Lomitapide metabolite M9 is one of the prominent metabolites formed during the in vitro metabolism of lomitapide. fda.gov Studies utilizing human liver microsomes have successfully demonstrated the generation of this metabolite, indicating that the necessary enzymatic machinery for its formation is present in the human liver. fda.gov The use of human liver microsomes is a standard preclinical method to investigate the metabolic fate of new drug candidates, providing a reliable model for studying hepatic metabolism.

Characterization of Specific Cytochrome P450 Isoform Contributions to M9 Biogenesis

The metabolism of lomitapide is extensively mediated by the cytochrome P450 (CYP) superfamily of enzymes. fda.govdovepress.comresearchgate.net Research has been conducted to identify the specific CYP isoforms responsible for the biotransformation of lomitapide into its various metabolites, including M9.

| Enzyme | Role in Lomitapide Metabolism | Specific Contribution to M9 Formation |

| CYP3A4 | Major role in Phase I metabolism | Primary contributor |

Proposed Chemical Transformations Leading to this compound (e.g., Oxidation, Oxidative N-Dealkylation, Piperidine (B6355638) Ring Opening)

The metabolic pathways of lomitapide are diverse and involve several chemical transformations, including oxidation, oxidative N-dealkylation, and piperidine ring opening. fda.govnih.gov Based on the chemical name of this compound, which is 1-(4-(9-((2,2,2-trifluoroethyl)carbamoyl)-9H-fluoren-9-yl)butyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)piperidine 1-oxide, the specific chemical transformation leading to its formation is N-oxidation.

This transformation involves the direct oxidation of the nitrogen atom within the piperidine ring of the lomitapide molecule. This is a common metabolic pathway for compounds containing tertiary amine functionalities. The resulting N-oxide metabolite, M9, is a distinct chemical entity from the parent drug.

| Transformation | Description | Relevance to M9 Formation |

| Oxidation | Addition of an oxygen atom. | The formation of M9 is a specific type of oxidation. |

| N-Oxidation | Oxidation of a nitrogen atom. | This is the direct chemical transformation that forms this compound from the parent compound. |

| Oxidative N-Dealkylation | Removal of an alkyl group from a nitrogen atom through an oxidative process. | A major metabolic pathway for lomitapide, but not the one leading to M9. |

| Piperidine Ring Opening | Cleavage of the piperidine ring structure. | A known metabolic pathway for lomitapide, but not involved in the formation of M9. |

Preclinical Dispositional Assessment of Lomitapide Metabolite M9

Detection and Quantitative Analysis of Lomitapide (B243) Metabolite M9 in In Vitro Experimental Models

In vitro experimental models are crucial for characterizing the metabolic pathways of new chemical entities. However, a thorough review of published studies on Lomitapide metabolism does not yield specific data for a metabolite identified as M9.

Formation in Hepatocyte-Based Systems

Hepatocytes are a primary tool for studying the hepatic metabolism of drugs. While the metabolism of Lomitapide has been investigated in such systems, leading to the identification of major metabolites like M1 and M3, there is no available data describing the formation or quantitative analysis of Lomitapide metabolite M9 in any hepatocyte-based assays.

Table 1: In Vitro Formation of this compound in Hepatocyte-Based Systems

| Experimental System | Metabolite M9 Formation | Quantitative Data |

| Primary Human Hepatocytes | Not Reported | Not Available |

| Cryopreserved Hepatocytes | Not Reported | Not Available |

| Hepatoma Cell Lines (e.g., HepG2) | Not Reported | Not Available |

Evaluation of In Vivo Occurrence of this compound in Animal Models

Preclinical animal studies are essential for understanding the in vivo disposition of a drug, including the profile of circulating and excreted metabolites. While various animal models have been used in the study of Lomitapide, there is an absence of identification of a metabolite M9 in specific in vivo studies reported in the literature. The primary metabolites identified in plasma and excreta from animal studies are consistent with those found in in vitro systems.

Table 3: In Vivo Identification of this compound in Animal Models

| Animal Species | Matrix (Plasma, Urine, Feces) | M9 Identification Status |

| Rodent (e.g., Rat, Mouse) | Plasma, Urine, Feces | Not Identified |

| Non-rodent (e.g., Dog, Monkey) | Plasma, Urine, Feces | Not Identified |

Preclinical Pharmacological and Biochemical Characterization of Lomitapide Metabolite M9

Assessment of Microsomal Triglyceride Transfer Protein (MTP) Inhibitory Activity of M9 In Vitro

There is no publicly available data from in vitro studies to ascertain the MTP inhibitory activity of lomitapide (B243) metabolite M9. In contrast, it is well-documented that the major metabolites of lomitapide, M1 and M3, are devoid of MTP inhibitory activity. These metabolites are formed through cytochrome P450 3A4 (CYP3A4)-mediated metabolism of the parent compound. The lack of MTP inhibition by M1 and M3 suggests that the pharmacological activity of lomitapide is primarily attributed to the parent drug.

Comparative MTP Inhibitory Activity of Lomitapide Metabolites

| Compound | MTP Inhibitory Activity (In Vitro) |

| Lomitapide | Potent Inhibitor |

| M1 | Inactive |

| M3 | Inactive |

| M9 | Data Not Available |

Investigation of Other Potential Pharmacological or Biochemical Interactions in Cellular or Subcellular Systems

Similarly, a thorough review of scientific literature and preclinical research databases reveals no information regarding any other potential pharmacological or biochemical interactions of lomitapide metabolite M9. Studies on its effects on other enzymes, receptors, or cellular pathways in various cellular or subcellular systems have not been published.

Analytical Methodologies for the Research and Quantification of Lomitapide Metabolite M9

Chromatographic Techniques for Separation and Detection

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the separation of drug metabolites from complex biological matrices. The enhanced resolution, speed, and sensitivity of UHPLC systems, utilizing sub-2 µm particle columns, are ideally suited for resolving structurally similar compounds like metabolites from the parent drug and endogenous interferences.

For the separation of Lomitapide (B243) metabolite M9, a reversed-phase UHPLC method would be the anticipated approach. A C18 or similar hydrophobic stationary phase would likely be employed to achieve adequate retention and separation. The mobile phase would typically consist of an aqueous component, often containing a buffer and a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure optimal ionization for subsequent mass spectrometric detection, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, would be essential for eluting the metabolite with a sharp peak shape and for cleaning the column of more lipophilic components.

Table 1: Illustrative UHPLC Parameters for Metabolite Analysis

| Parameter | Typical Value |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 5 minutes |

Note: This table represents a typical starting point for method development and would require optimization for the specific analysis of Lomitapide metabolite M9.

Mass Spectrometric Approaches for Structural Elucidation and Sensitive Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the detection and structural elucidation of drug metabolites. For this compound, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers would be invaluable.

A Q-TOF instrument provides accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the metabolite. This is a critical first step in its structural identification. Furthermore, tandem mass spectrometry (MS/MS) capabilities of a Q-TOF allow for the fragmentation of the metabolite's molecular ion. The resulting fragmentation pattern provides a wealth of structural information, helping to pinpoint the site of metabolic modification on the parent Lomitapide molecule. The structural elucidation process would involve comparing the fragmentation pattern of the metabolite to that of the parent drug to identify the biotransformation that has occurred.

For sensitive and specific quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This technique involves monitoring a specific precursor ion to product ion transition for the analyte, which provides exceptional selectivity and sensitivity, even in complex biological matrices.

Development and Validation of Bioanalytical Methods for Quantitative Research Studies

The development and validation of a robust bioanalytical method are essential for the reliable quantification of this compound in biological samples such as plasma or urine. This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

A typical bioanalytical method using LC-MS/MS would involve several key steps:

Sample Preparation: The initial step involves the extraction of the metabolite from the biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation: The developed method must undergo rigorous validation to ensure its performance. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte.

Precision and Accuracy: The closeness of repeated measurements to each other (precision) and to the true value (accuracy).

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤ 15% |

| Stability | %-change within ±15% of nominal concentration |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Application of this compound as an Analytical Reference Standard in Research

The availability of a well-characterized analytical reference standard for this compound is a prerequisite for any quantitative research. This reference standard, with a known purity and identity, serves several critical functions:

Method Development and Validation: It is used to prepare calibration standards and quality control samples, which are essential for establishing the linearity, precision, and accuracy of the bioanalytical method.

Structural Confirmation: The reference standard can be used to confirm the identity of the metabolite detected in biological samples by comparing their retention times and mass spectra.

Pharmacokinetic Studies: Once a validated method is in place, the reference standard is used to quantify the concentration of this compound in samples from preclinical and clinical studies, providing data on its formation and elimination kinetics.

The characterization of the reference standard itself involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment.

Mechanistic Insights and Future Research Directions for Lomitapide Metabolite M9

Contribution of M9 Characterization to Understanding Lomitapide's Hepatic Metabolism and Enzyme Specificity

The characterization of minor metabolites like M9 is crucial for a comprehensive understanding of lomitapide's complex hepatic metabolism. Lomitapide (B243) is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme through processes such as oxidation, oxidative N-dealkylation, glucuronide conjugation, and piperidine (B6355638) ring opening. nih.govfda.gov While CYP3A4 is the principal enzyme responsible for the formation of the major metabolites M1 and M3, other CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, and CYP2C19, are suggested to have a minor contribution. nih.govfda.gov

The formation of M9 likely involves one or more of these alternative metabolic pathways. By identifying the specific enzymes responsible for the biotransformation of lomitapide to M9, a more detailed map of its metabolic fate can be constructed. This knowledge helps in predicting potential drug-drug interactions and understanding inter-individual variability in lomitapide metabolism, which may be influenced by genetic polymorphisms in these minor CYP pathways.

Table 1: Overview of Lomitapide Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Major Metabolites | Potential Minor Metabolites |

| Oxidative N-dealkylation | CYP3A4 | M1, M3 | M9 and others |

| Oxidation | CYP3A4 | M1, M3 | M9 and others |

| Glucuronide Conjugation | UGTs | - | M9 and others |

| Piperidine Ring Opening | CYP enzymes | - | M9 and others |

This table is illustrative and based on the known metabolic pathways of lomitapide. The specific pathway for M9 formation is yet to be definitively established.

Potential for Unidentified Metabolite Activities or Interactions in Preclinical Models

While the major metabolites of lomitapide, M1 and M3, are known to be inactive as MTP inhibitors, the pharmacological activity of minor metabolites like M9 has not been fully elucidated. nih.govfda.gov It is plausible that M9 or other minor metabolites could possess their own biological activities, which may or may not be related to MTP inhibition. These activities could contribute to either the therapeutic effects or the adverse event profile of lomitapide.

Preclinical models, both in vitro and in vivo, are essential for exploring these possibilities. For instance, screening M9 against a panel of receptors, enzymes, and ion channels could uncover unexpected pharmacological targets. Furthermore, assessing the potential of M9 to induce or inhibit key drug-metabolizing enzymes and transporters would provide insights into its propensity for drug-drug interactions.

Strategies for Comprehensive Metabolite Profiling in Complex Biological Matrices in Research

The identification and characterization of minor metabolites like M9 in complex biological matrices such as plasma, urine, and feces present analytical challenges. Advanced analytical techniques are required to detect and quantify these low-abundance compounds. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful tool for metabolite profiling. criver.com The use of radiolabeled lomitapide in preclinical studies can aid in the detection of all drug-related material, including minor metabolites.

Table 2: Analytical Strategies for Metabolite Profiling

| Technique | Application | Advantages |

| LC-HR-MS | Identification and quantification of metabolites | High sensitivity and selectivity, provides structural information |

| Radiotracer Studies | Comprehensive detection of all drug-related material | Ensures no significant metabolites are missed |

| NMR Spectroscopy | Structural elucidation of novel metabolites | Provides detailed structural information |

Implications for Preclinical Drug-Drug Interaction Studies Related to Metabolic Pathways

A thorough understanding of the formation and elimination pathways of all metabolites, including M9, is critical for designing and interpreting preclinical drug-drug interaction (DDI) studies. nih.gov If M9 is formed by a specific CYP enzyme, co-administration of a potent inhibitor or inducer of that enzyme could alter the exposure of M9, potentially leading to unforeseen safety or efficacy outcomes.

Preclinical studies using human liver microsomes or hepatocytes can be employed to investigate the inhibitory and inductive potential of lomitapide and its metabolites on various CYP enzymes. nih.gov These in vitro studies can help predict the clinical DDI potential and inform the design of dedicated clinical DDI studies.

Opportunities for Advanced In Vitro and In Silico Modeling of M9 Formation and Fate

Advanced in vitro and in silico models offer promising avenues for predicting the formation and fate of metabolites like M9. In vitro systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip models, can more accurately mimic the complex environment of the human liver compared to traditional two-dimensional cell cultures.

In silico models, including physiologically based pharmacokinetic (PBPK) modeling, can integrate data from in vitro experiments to simulate the absorption, distribution, metabolism, and excretion (ADME) of lomitapide and its metabolites in virtual populations. These models can be used to predict the impact of genetic polymorphisms and co-administered drugs on the pharmacokinetics of M9, thereby guiding further experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.